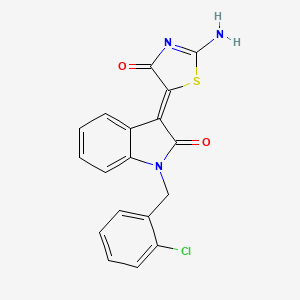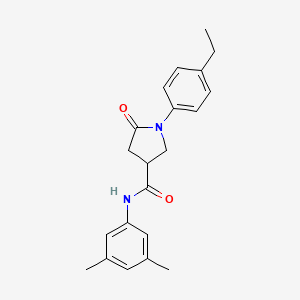
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. It was originally developed as a potential treatment for Parkinson's disease, due to its ability to inhibit the activity of a protein called mixed lineage kinase 3 (MLK3), which is involved in the degeneration of dopaminergic neurons in the brain. Since then, CEP-1347 has been studied for its potential applications in other neurological disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its ability to inhibit the activity of MLK3, a protein kinase that is involved in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation has been implicated in various neurological disorders. By inhibiting the activity of MLK3, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the activation of the JNK pathway and protect neurons from degeneration.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, improve motor function, and reduce oxidative stress and inflammation in the brain. In Alzheimer's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, reduce inflammation, and improve cognitive function. In ALS, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function and survival, reduce inflammation, and protect motor neurons from degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MLK3, which allows for targeted inhibition of the JNK pathway. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurological disorders. One direction is the development of more potent and selective MLK3 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the role of MLK3 and the JNK pathway in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the potential use of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in other contexts, such as stroke and ischemia, should be explored. Overall, the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its mechanism of action has the potential to lead to the development of novel treatments for various neurological disorders.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenylacetic acid with ethylmagnesium bromide to form 3,5-dimethylphenylpropanoic acid. This is then reacted with 4-bromostyrene to form the corresponding ketone, which is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. It has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, and in ALS, where it has been shown to improve motor function and survival in animal models of the disease.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-5-7-19(8-6-16)23-13-17(12-20(23)24)21(25)22-18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPQXDXNLLIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
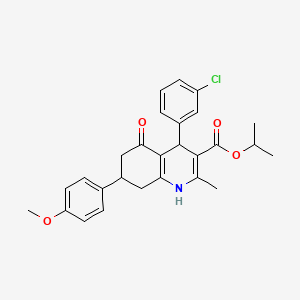


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
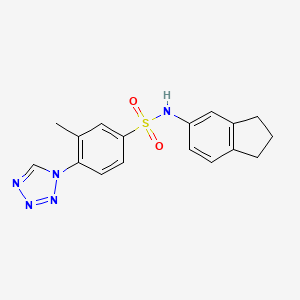
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
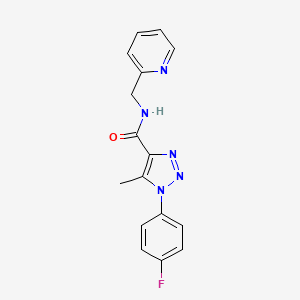
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
